2-Methyl-4-sulfanylbenzonitrile
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Overview
Description
2-Methyl-4-sulfanylbenzonitrile is an organic compound with the molecular formula C8H7NS. It is characterized by a benzene ring substituted with a methyl group at the second position, a sulfanyl group at the fourth position, and a nitrile group. This compound is used in various chemical and biological applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-4-sulfanylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzonitrile with a thiol reagent under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as distillation and crystallization to purify the final product. Safety measures are crucial due to the potential hazards associated with the reactants and the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-sulfanylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methyl and sulfanyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
2-Methyl-4-sulfanylbenzonitrile is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Used in the preparation of DNA probes and detection techniques.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Employed in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-methyl-4-sulfanylbenzonitrile exerts its effects depends on the specific application. In biological systems, it may interact with nucleic acids or proteins, altering their function. The sulfanyl group can form disulfide bonds, influencing the structure and activity of biomolecules. The nitrile group can participate in various chemical reactions, contributing to the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzonitrile: Lacks the sulfanyl group, resulting in different reactivity and applications.
4-Sulfanylbenzonitrile: Lacks the methyl group, affecting its chemical properties.
2-Methyl-4-hydroxybenzonitrile: The hydroxyl group provides different chemical behavior compared to the sulfanyl group.
Uniqueness
2-Methyl-4-sulfanylbenzonitrile is unique due to the presence of both a methyl and a sulfanyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-methyl-4-sulfanylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-6-4-8(10)3-2-7(6)5-9/h2-4,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOUKTFDTLCMGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601882 |
Source
|
Record name | 2-Methyl-4-sulfanylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110888-21-6 |
Source
|
Record name | 4-Mercapto-2-methylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110888-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-4-sulfanylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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